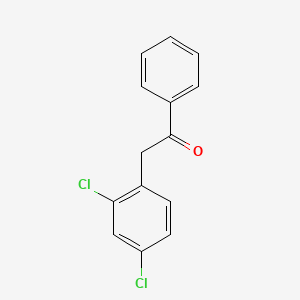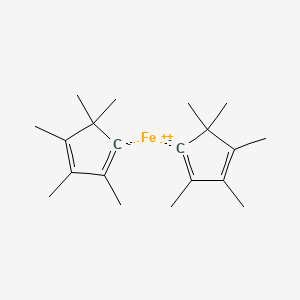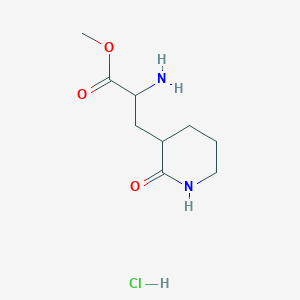![molecular formula C39H66N4O4 B13387648 3-[(21S,22S)-11-ethyl-16-(1-hexoxyethyl)-12,17,21,26-tetramethyl-4-oxo-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacos-11-en-22-yl]propanoic acid](/img/structure/B13387648.png)
3-[(21S,22S)-11-ethyl-16-(1-hexoxyethyl)-12,17,21,26-tetramethyl-4-oxo-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacos-11-en-22-yl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(21S,22S)-11-ethyl-16-(1-hexoxyethyl)-12,17,21,26-tetramethyl-4-oxo-7,23,24,25-tetrazahexacyclo[182115,8110,13115,1802,6]hexacos-11-en-22-yl]propanoic acid is a complex organic compound with a unique structure It contains multiple functional groups, including an oxo group, a propanoic acid group, and several methyl and ethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(21S,22S)-11-ethyl-16-(1-hexoxyethyl)-12,17,21,26-tetramethyl-4-oxo-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacos-11-en-22-yl]propanoic acid likely involves multiple steps, including the formation of the hexacyclic core, introduction of the functional groups, and final assembly of the molecule. Common synthetic routes may include:
Formation of the Hexacyclic Core: This step may involve cyclization reactions using appropriate starting materials and catalysts.
Introduction of Functional Groups: Functional groups such as the oxo group, propanoic acid group, and alkyl groups can be introduced through various reactions, including oxidation, esterification, and alkylation.
Final Assembly: The final step involves coupling the different fragments to form the complete molecule.
Industrial Production Methods
Industrial production of such a complex compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling Up Reactions: Ensuring that the reactions can be performed on a large scale without significant loss of yield or purity.
Purification Techniques: Using techniques such as chromatography and crystallization to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and quality of the product.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(21S,22S)-11-ethyl-16-(1-hexoxyethyl)-12,17,21,26-tetramethyl-4-oxo-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacos-11-en-22-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions, particularly at the alkyl groups, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group or reduce other functional groups.
Substitution: The compound may undergo substitution reactions, particularly at the positions with alkyl groups, to introduce different functional groups.
Common Reagents and Conditions
Common reagents and conditions for these reactions include:
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Catalysts: Such as palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield carboxylic acids or ketones.
Reduction: May yield alcohols or alkanes.
Substitution: May yield derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
3-[(21S,22S)-11-ethyl-16-(1-hexoxyethyl)-12,17,21,26-tetramethyl-4-oxo-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacos-11-en-22-yl]propanoic acid may have various scientific research applications, including:
Chemistry: As a complex organic molecule, it can be used in studies of reaction mechanisms, synthesis of novel compounds, and development of new synthetic methodologies.
Biology: The compound may have potential as a biochemical probe or as a lead compound for drug discovery.
Medicine: If the compound exhibits biological activity, it may be investigated for therapeutic applications.
Industry: The compound may have applications in materials science, such as the development of new polymers or advanced materials.
Wirkmechanismus
The mechanism of action of 3-[(21S,22S)-11-ethyl-16-(1-hexoxyethyl)-12,17,21,26-tetramethyl-4-oxo-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacos-11-en-22-yl]propanoic acid would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Interaction with Receptors: The compound may interact with cellular receptors, modulating signaling pathways.
Modulation of Pathways: The compound may affect various biochemical pathways, leading to changes in cellular function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3-[(21S,22S)-11-ethyl-16-(1-hexoxyethyl)-12,17,21,26-tetramethyl-4-oxo-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacos-11-en-22-yl]propanoic acid may include other complex organic molecules with multiple functional groups and cyclic structures. Examples include:
Steroids: Such as cholesterol and testosterone, which have complex ring structures and multiple functional groups.
Alkaloids: Such as morphine and quinine, which are naturally occurring compounds with complex structures and biological activity.
Macrocycles: Such as crown ethers and cyclodextrins, which have large ring structures and can form host-guest complexes.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its hexacyclic structure. This unique structure may confer specific chemical properties and biological activities that distinguish it from other similar compounds.
Eigenschaften
Molekularformel |
C39H66N4O4 |
|---|---|
Molekulargewicht |
655.0 g/mol |
IUPAC-Name |
3-[(21S,22S)-11-ethyl-16-(1-hexoxyethyl)-12,17,21,26-tetramethyl-4-oxo-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacos-11-en-22-yl]propanoic acid |
InChI |
InChI=1S/C39H66N4O4/c1-8-10-11-12-15-47-24(7)36-22(5)30-17-29-21(4)26(13-14-35(45)46)38(42-29)27-16-34(44)37-23(6)31(43-39(27)37)18-32-25(9-2)20(3)28(40-32)19-33(36)41-30/h21-24,26-33,36-43H,8-19H2,1-7H3,(H,45,46)/t21-,22?,23?,24?,26-,27?,28?,29?,30?,31?,32?,33?,36?,37?,38?,39?/m0/s1 |
InChI-Schlüssel |
QDWUGCFANZIGJH-JKINFVDTSA-N |
Isomerische SMILES |
CCCCCCOC(C)C1C(C2CC3[C@H]([C@@H](C(N3)C4CC(=O)C5C4NC(C5C)CC6C(=C(C(N6)CC1N2)C)CC)CCC(=O)O)C)C |
Kanonische SMILES |
CCCCCCOC(C)C1C(C2CC3C(C(C(N3)C4CC(=O)C5C4NC(C5C)CC6C(=C(C(N6)CC1N2)C)CC)CCC(=O)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[3,5-Bis(trifluoromethyl)anilino]-4-[[2-(dimethylamino)-1,2-diphenylethyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B13387565.png)


![sodium;4,6-dichloro-3-[(2-oxo-1-phenylpyrrolidin-3-ylidene)methyl]-1H-indole-2-carboxylate](/img/structure/B13387587.png)



![17-ethynyl-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B13387599.png)
![(1S,4S)-2-(2-methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B13387600.png)
![[7-(Acetyloxymethyl)-5,6-dihydroxy-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] deca-2,4-dienoate](/img/structure/B13387601.png)




